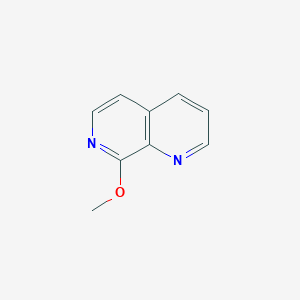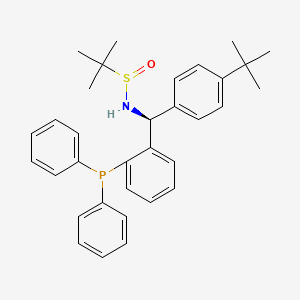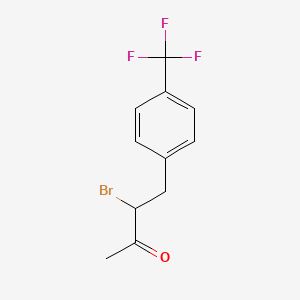
3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one is an organic compound with the molecular formula C11H10BrF3O and a molecular weight of 295.10 g/mol . This compound is part of the organic building blocks used in research chemicals and is known for its high purity, typically around 98% . It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring, making it a versatile compound in various chemical reactions.
Preparation Methods
The synthesis of 3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one involves several steps. One common method includes the bromination of 4-(4-(trifluoromethyl)phenyl)butan-2-one. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often use automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal enzyme function . Pathways involved include signal transduction and metabolic pathways, where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
Similar compounds to 3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one include:
4-(Trifluoromethyl)phenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions.
4-(Trifluoromethyl)benzylamine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
4-(Trifluoromethyl)phenol: Known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
The uniqueness of this compound lies in its combination of bromine and trifluoromethyl groups, which confer distinct reactivity and binding properties compared to its analogs.
Properties
Molecular Formula |
C11H10BrF3O |
|---|---|
Molecular Weight |
295.09 g/mol |
IUPAC Name |
3-bromo-4-[4-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C11H10BrF3O/c1-7(16)10(12)6-8-2-4-9(5-3-8)11(13,14)15/h2-5,10H,6H2,1H3 |
InChI Key |
FYXYQFFXUNJJNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


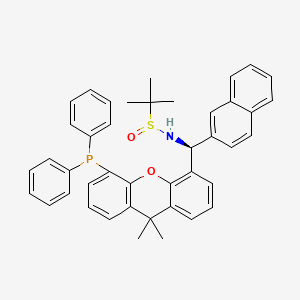

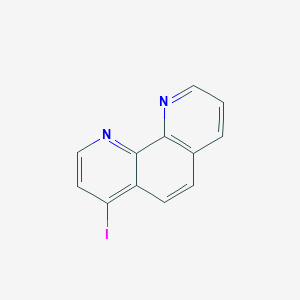
![Pyrido[3,4-d]pyrimidin-5-ol](/img/structure/B13650723.png)
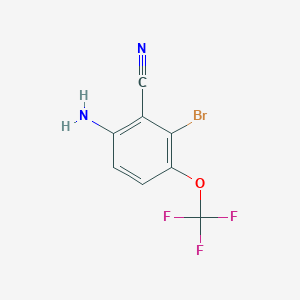


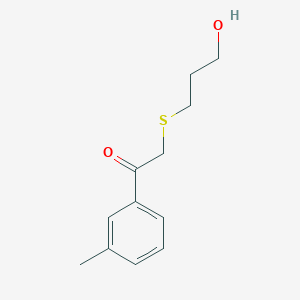
![1-Ethoxycarbonyloxyethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13650742.png)
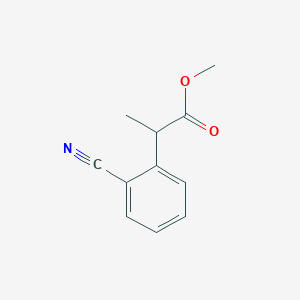

![(6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13650770.png)
